molecular formula C19H18N2O B184650 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone CAS No. 33098-34-9

4,6-diphenyl-1-propyl-2(1H)-pyrimidinone

Cat. No. B184650
CAS RN: 33098-34-9
M. Wt: 290.4 g/mol
InChI Key: GJHYBWSQPJJAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-diphenyl-1-propyl-2(1H)-pyrimidinone, also known as DPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities. In

Mechanism Of Action

The mechanism of action of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of genes involved in various biological processes. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and by inhibiting angiogenesis.

Biochemical And Physiological Effects

4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and by inhibiting angiogenesis. In addition, 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has also been shown to have low toxicity and good bioavailability, which are important factors in the development of new drugs. However, one of the limitations of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone and its potential side effects.

Future Directions

There are several future directions for the study of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone. One area of research is the development of new derivatives of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the investigation of the potential use of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone in the treatment of neurodegenerative disorders, such as Alzheimer's disease. In addition, more studies are needed to fully understand the mechanism of action of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone and its potential side effects, which will be important for the development of new therapeutic agents based on this compound.
Conclusion:
In conclusion, 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is a promising compound with diverse biological activities and potential applications in the field of medicinal chemistry. The synthesis method of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been optimized for high yield and purity, and several studies have investigated its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone as a therapeutic agent and to develop new drugs based on this compound.

Synthesis Methods

The synthesis of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone involves the condensation of benzaldehyde and acetophenone followed by the reaction with urea in the presence of a catalyst. The reaction yields 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone as a white crystalline powder with a melting point of 237-238°C. This method has been optimized for high yield and purity and has been widely used in the synthesis of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone for research purposes.

Scientific Research Applications

4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been extensively studied for its potential applications as a therapeutic agent. Several studies have shown that 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has also been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

33098-34-9

Product Name

4,6-diphenyl-1-propyl-2(1H)-pyrimidinone

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

4,6-diphenyl-1-propylpyrimidin-2-one

InChI

InChI=1S/C19H18N2O/c1-2-13-21-18(16-11-7-4-8-12-16)14-17(20-19(21)22)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3

InChI Key

GJHYBWSQPJJAAT-UHFFFAOYSA-N

SMILES

CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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